Z-N-Me-Asp(OtBu)-OH.DCHA
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Overview
Description
Z-N-Me-Asp(OtBu)-OH.DCHA: is a synthetic compound often used in peptide synthesis. It is a derivative of aspartic acid, modified to include a tert-butyl ester group and a dimethylcyclohexylamine (DCHA) salt. This compound is typically used as a building block in the synthesis of peptides and other complex organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Z-N-Me-Asp(OtBu)-OH.DCHA typically involves the protection of the aspartic acid’s carboxyl group with a tert-butyl ester. The amino group is then protected with a Z (benzyloxycarbonyl) group. The final step involves the formation of the DCHA salt.
Industrial Production Methods: Industrial production methods for this compound would likely involve large-scale synthesis using automated peptide synthesizers. These machines can handle the repetitive steps of peptide synthesis, including the protection and deprotection of functional groups and the coupling of amino acids.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, particularly at the amino group.
Reduction: Reduction reactions can occur at the carboxyl group, converting it to an alcohol.
Substitution: The tert-butyl ester group can be substituted under acidic conditions to yield the free carboxylic acid.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Acidic conditions using hydrochloric acid or trifluoroacetic acid.
Major Products:
Oxidation: Formation of N-oxide derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of free carboxylic acid.
Scientific Research Applications
Chemistry:
- Used as a building block in peptide synthesis.
- Employed in the study of enzyme-substrate interactions.
Biology:
- Utilized in the synthesis of biologically active peptides.
- Helps in the study of protein folding and structure.
Medicine:
- Potential use in the development of peptide-based drugs.
- Investigated for its role in drug delivery systems.
Industry:
- Used in the production of synthetic peptides for research and therapeutic purposes.
- Employed in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Z-N-Me-Asp(OtBu)-OH.DCHA involves its incorporation into peptides. The tert-butyl ester group protects the carboxyl group during peptide synthesis, preventing unwanted side reactions. The Z group protects the amino group, allowing for selective deprotection and coupling reactions. The DCHA salt form enhances the solubility and stability of the compound.
Comparison with Similar Compounds
Z-Asp(OtBu)-OH: Lacks the N-methyl group.
Boc-Asp(OtBu)-OH: Uses a Boc (tert-butyloxycarbonyl) group instead of a Z group.
Fmoc-Asp(OtBu)-OH: Uses an Fmoc (fluorenylmethyloxycarbonyl) group instead of a Z group.
Uniqueness:
- The presence of the N-methyl group in Z-N-Me-Asp(OtBu)-OH.DCHA can influence the compound’s reactivity and the properties of the resulting peptides.
- The DCHA salt form provides enhanced solubility and stability compared to other forms.
Properties
IUPAC Name |
N-cyclohexylcyclohexanamine;2-[methyl(phenylmethoxycarbonyl)amino]-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO6.C12H23N/c1-17(2,3)24-14(19)10-13(15(20)21)18(4)16(22)23-11-12-8-6-5-7-9-12;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h5-9,13H,10-11H2,1-4H3,(H,20,21);11-13H,1-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTIXCSIGDUSBDL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC(C(=O)O)N(C)C(=O)OCC1=CC=CC=C1.C1CCC(CC1)NC2CCCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H46N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
518.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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